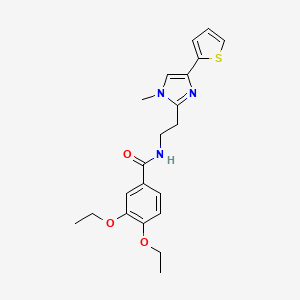
3,4-diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways for this compound were not detailed in the search results, related compounds often utilize methods such as:
- Condensation Reactions : Combining amines with carboxylic acids or their derivatives.
- Cyclization : Forming imidazole rings through cyclization reactions involving α-amino acids and aldehydes.
Biological Activity
The biological activity of this compound has not been extensively documented in the available literature. However, insights can be drawn from related compounds and their activities.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing imidazole and thiophene moieties have been reported to induce apoptosis in cancer cell lines:
- Mechanism : These compounds often act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Antimicrobial Activity
Compounds with a 1H-imidazole structure have been noted for their antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets.
Other Biological Activities
- Anti-inflammatory : Some imidazole derivatives have shown anti-inflammatory effects by modulating cytokine production.
- Analgesic : Compounds similar to this compound exhibit analgesic properties in various models.
Case Studies
While specific case studies on this compound were not found, the following examples highlight the relevance of its structural components:
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A (related imidazole derivative) | Antiproliferative (MCF-7) | 52 nM |
| Compound B (thiophene-containing derivative) | Antimicrobial | Varies by strain |
| Compound C (similar benzamide derivative) | Anti-inflammatory | Significant reduction in cytokines |
The proposed mechanisms for the biological activities of compounds similar to this compound include:
- Inhibition of Tubulin Polymerization : Leading to cell cycle arrest.
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
- Modulation of Enzyme Activity : Affecting enzymes involved in inflammatory pathways.
Propiedades
IUPAC Name |
3,4-diethoxy-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-26-17-9-8-15(13-18(17)27-5-2)21(25)22-11-10-20-23-16(14-24(20)3)19-7-6-12-28-19/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOUFSBUNSSKLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=NC(=CN2C)C3=CC=CS3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













